[1] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ... [] ...
cIAP1 ligand 1, also known as E3 ligase ligand 12, is a small molecule that acts as an antagonist of the cellular inhibitor of apoptosis protein 1 (cIAP1). This compound is part of a broader class of inhibitors that target the inhibitor of apoptosis protein family, which plays a crucial role in regulating apoptosis and cell survival pathways. cIAP1 itself is implicated in various cellular processes, including the modulation of inflammatory responses and the regulation of programmed cell death.
cIAP1 ligand 1 was developed through a series of synthetic methodologies aimed at producing potent antagonists of cIAP1. Research has indicated that these compounds can effectively induce autoubiquitylation and degradation of cIAP1, thereby promoting apoptosis in cancer cells. The synthesis often involves advanced organic chemistry techniques, including multicomponent reactions and structure-based design approaches.
cIAP1 ligand 1 falls under the category of small-molecule inhibitors targeting E3 ubiquitin ligases. It is specifically classified as an antagonist of the inhibitor of apoptosis protein family, which includes cIAP1, cIAP2, and X-linked inhibitor of apoptosis protein (XIAP). These proteins are crucial in regulating apoptotic pathways and are often overexpressed in various cancers.
The synthesis of cIAP1 ligand 1 typically employs efficient synthetic routes that minimize steps and maximize yield. One notable method involves the Ugi four-component reaction (Ugi 4CR), which allows for rapid assembly of complex structures with multiple stereocenters.
Technical Details:
The molecular structure of cIAP1 ligand 1 consists of a bicyclic core that is critical for its interaction with the binding domains of cIAP1. The specific arrangement of functional groups on this core determines its binding affinity and selectivity for cIAP1 over other members of the inhibitor of apoptosis protein family.
Data:
cIAP1 ligand 1 undergoes several key chemical reactions that enhance its efficacy as an antagonist. These include:
Technical Details:
The mechanism by which cIAP1 ligand 1 exerts its effects involves several steps:
Data:
The physical and chemical properties of cIAP1 ligand 1 play a significant role in its functionality:
Relevant Data:
cIAP1 ligand 1 has significant scientific applications, particularly in cancer research:
cIAP1 ligand 1 (Synonyms: E3 ligase Ligand 12) is a synthetic compound derived from the SMAC mimetic LCL161, engineered to bind with high specificity to the baculoviral IAP repeat (BIR) domains of cellular Inhibitor of Apoptosis Protein 1 (cIAP1). Structurally, it features a tetrahydropyran moiety linked to a pyrrolidine scaffold, terminating in a benzothiophene group that mimics the endogenous AVPI motif of SMAC/DIABLO. This design enables nanomolar-affinity interactions with the BIR3 domain of cIAP1, as confirmed by X-ray crystallography studies [5] [6]. The ligand’s binding induces a conformational change in cIAP1, facilitating RING domain dimerization—a critical step for E3 ligase activation. This dimerization enables recruitment of E2 ubiquitin-conjugating enzymes (e.g., UBE2D1 or UBE2N) to form a functional ubiquitination complex [6] [9].
Table 1: Structural Features of cIAP1 Ligand 1 and Binding Determinants
Structural Element | Chemical Group | Function in cIAP1 Recruitment |
---|---|---|
Benzothiophene | Hydrophobic core | Mimics AVPI phenylalanine; occupies BIR3 hydrophobic pocket |
Pyrrolidine scaffold | Tertiary amine | Stabilizes hydrogen bonding with Trp310 of BIR3 domain |
Tetrahydropyran | Ether-oxygen | Enhances solubility and confers resistance to enzymatic degradation |
Linker attachment point | Primary amine | Enables conjugation to target protein ligands in bifunctional degraders |
The ligand’s efficacy is highly dependent on the integrity of cIAP1’s RING dimer interface. Mutational studies show that disruption of zinc-coordinating residues (e.g., Cys571/574) abolishes ubiquitin transfer, confirming that ligand binding alone is insufficient without subsequent E3 activation [9].
cIAP1 contains three BIR domains (BIR1, BIR2, BIR3), each with distinct substrate recognition functions. BIR3 is the primary binding site for cIAP1 ligand 1 and endogenous SMAC/DIABLO, featuring a deep hydrophobic cleft that accommodates the ligand’s benzothiophene group [3] [10]. In contrast, BIR1 mediates interactions with TRAF2 (TNF Receptor-Associated Factor 2) via a surface-exposed groove, while BIR2 serves a regulatory role by autoinhibiting RING domain activity in the absence of stimuli [3] [10].
Mutagenesis experiments demonstrate that binding specificity is governed by conserved residues:
Notably, cIAP1 ligand 1’s selectivity for BIR3 over BIR1/BIR2 prevents unintended disruption of TRAF2-dependent NF-κB signaling, a key advantage for targeted degradation applications [3] [10].
Table 2: Functional Specialization of cIAP1 BIR Domains
Domain | Primary Ligand/Partner | Biological Role | Effect of cIAP1 Ligand 1 Binding |
---|---|---|---|
BIR1 | TRAF2 | NF-κB activation; inflammation signaling | Minimal disruption due to low affinity |
BIR2 | Caspases; self-regulatory loop | Caspase inhibition; autoinhibition of RING | Partial displacement enhances E3 activity |
BIR3 | SMAC/DIABLO; cIAP1 ligand 1 | Apoptosis regulation; E3 activation | High-affinity occupancy induces RING dimerization |
cIAP1 ligand 1 initiates a unique ubiquitination cascade when incorporated into proteolysis-targeting chimeras (PROTACs) or specific and non-genetic IAP-dependent protein erasers (SNIPERs). Unlike CRBN or VHL-based degraders that primarily generate K48-linked chains, cIAP1 recruits UBE2N (an E2 enzyme specific for K63-linked ubiquitination) to initiate degradation. UBE2N first assembles K63-linked chains on substrate lysines, which serve as scaffolds for E2 enzymes like UBE2K or UBE2R1 to extend K48/K63-branched ubiquitin architectures [4] [6].
Key mechanistic insights:
Table 3: Ubiquitin Chain Linkages in cIAP1 Ligand 1-Induced Degradation
Chain Type | Primary E2 Enzyme | Functional Outcome | Sensitivity to Deubiquitinases |
---|---|---|---|
K63-linked | UBE2N | Initiates chain elongation; recruits E2s for branching | Resistant to USP14; cleaved by CYLD |
K48/K63-branched | UBE2R1/UBE2K | Directs substrates to 26S proteasome | Cleaved by UCH37 at branch points |
K11/K48-branched | UBE2S | Minor component (<15%); backup degradation pathway | Cleaved by OTUB1 |
cIAP1 ligand 1 serves as the E3-binding moiety in bifunctional degraders targeting the Androgen Receptor (AR), a critical driver of prostate cancer. These compounds typically conjugate cIAP1 ligand 1 to AR antagonists (e.g., enzalutamide or darolutamide) via polyethylene glycol (PEG) or alkyl chain linkers. The resulting SNIPERs simultaneously recruit cIAP1 and AR, inducing AR degradation at nanomolar concentrations [1] [5] [7].
Design principles validated through structure-activity relationship (SAR) studies:
In LNCaP prostate cancer cells, these degraders achieve DC₅₀ (half-maximal degradation concentration) values of 50–100 nM, suppressing AR-driven gene expression more effectively than antagonists alone [5] [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1